molecular formula C34H36IN3O10S B130287 2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide CAS No. 150669-69-5

2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide

Cat. No. B130287
M. Wt: 805.6 g/mol
InChI Key: AJICOSVECOHRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide, also known as 2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide, is a useful research compound. Its molecular formula is C34H36IN3O10S and its molecular weight is 805.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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properties

CAS RN

150669-69-5

Product Name

2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide

Molecular Formula

C34H36IN3O10S

Molecular Weight

805.6 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide

InChI

InChI=1S/C34H35N3O10S.HI/c1-3-37-26-6-4-5-7-29(26)48-30(37)13-10-23-9-12-25(36(20-33(42)43)21-34(44)45)28(17-23)47-15-14-46-27-16-22(2)8-11-24(27)35(18-31(38)39)19-32(40)41;/h4-13,16-17H,3,14-15,18-21H2,1-2H3,(H3-,38,39,40,41,42,43,44,45);1H

InChI Key

AJICOSVECOHRCM-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]

SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]

synonyms

1-(5-(2-(2-N-ethylbenzothiazolinium)ethenyl)-2-aminophenoxy)-2-(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid
STBT

Origin of Product

United States

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